molecular formula C13H14N2O3 B3390081 6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953741-74-7

6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B3390081
CAS No.: 953741-74-7
M. Wt: 246.26 g/mol
InChI Key: GLGPXIDJQVMEKG-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core substituted with a cyclopropyl group at position 6 and a propyl group at position 3.

Properties

IUPAC Name

6-cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-3-9-11-8(13(16)17)6-10(7-4-5-7)14-12(11)18-15-9/h6-7H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGPXIDJQVMEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazolo-Pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an oxazole precursor under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene intermediates.

    Addition of the Propyl Group: The propyl group is usually added through alkylation reactions, employing propyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the oxazole and pyridine rings. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., propyl bromide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Alkylated derivatives, amines, thiols

Scientific Research Applications

6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 3 and 6, which modulate physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of Oxazolo[5,4-b]pyridine-4-carboxylic Acid Derivatives

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
6-Cyclopropyl-3-methyl C₁₁H₁₀N₂O₃ 218.21 Not provided Research standard; limited availability (2 mg)
3-Cyclopropyl-6-ethyl C₁₂H₁₂N₂O₃ 232.24 1018151-12-6 Higher lipophilicity vs. methyl analogs
6-Methyl-3-(propan-2-yl) C₁₁H₁₂N₂O₃ 220.22 953891-44-6 Versatile scaffold for drug discovery
3-Phenyl-6-(propan-2-yl) C₁₆H₁₄N₂O₃ 282.29 1018164-96-9 Increased steric bulk; predicted high boiling point (459.5°C)
5-Chloro-6-cyclopropyl-3-methyl C₁₁H₉ClN₂O₃ 252.66 54709-10-3 Chlorine substitution enhances electrophilicity
6-(Furan-2-yl)-3-propyl C₁₄H₁₂N₂O₄ 272.26 953893-59-9 Heteroaromatic furan enhances solubility

Key Findings from Comparative Analysis

The phenyl-substituted analog (C₁₆H₁₄N₂O₃) exhibits the highest molecular weight (282.29 g/mol) and density (1.279 g/cm³), suggesting enhanced rigidity .

The 3-(2,2-dimethylpropyl)-6-methyl analog is marketed as a reference standard for analytical research, highlighting the scaffold’s utility in quality control .

Synthetic Accessibility :

  • Derivatives with smaller substituents (e.g., methyl or ethyl) are more commonly available in milligram quantities, while bulkier analogs (e.g., phenyl) are less accessible .

Research and Application Notes

  • Pharmaceutical Potential: The oxazolo[5,4-b]pyridine core is a privileged structure in drug discovery. Modifications at position 3 (alkyl/aryl) and position 6 (cyclopropyl/halo) are strategies to optimize target binding and metabolic stability .
  • Safety and Handling : While specific data for the target compound are lacking, analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid require stringent safety protocols due to reactivity (e.g., corrosive properties) .

Biological Activity

6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS Number: 953741-74-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, enzyme inhibition, and therapeutic potential.

  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol
  • Structure : The compound features a bicyclic oxazole and pyridine structure, which is significant for its interaction with biological targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various oxazole-pyridine derivatives, including this compound. The following findings were noted:

  • In Vitro Assays : The compound was tested against several human cancer cell lines, including:
    • Colon Adenocarcinoma (LoVo)
    • Ovary Carcinoma (SK-OV-3)
    • Breast Adenocarcinoma (MCF-7)

The results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting moderate to high activity against these cell lines. For instance, the highest anti-tumor activity was observed in the LoVo cell line with an IC50 value of approximately 15 µM, indicating significant potential for further development as an anti-cancer agent .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in cancer progression:

  • Acetylcholinesterase (AChE) : Inhibition studies revealed that the compound exhibits competitive inhibition with a Ki value of approximately 45 nM. This suggests potential applications in neurodegenerative diseases where AChE modulation is beneficial .
  • Carbonic Anhydrases (hCA I and II) : The compound demonstrated potent inhibition against these enzymes with Ki values in the range of 3.07 ± 0.76 to 87.26 ± 29.25 nM. This activity highlights its potential as a therapeutic agent in conditions where carbonic anhydrases play a critical role .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 ValueNotes
Study AThis compoundLoVo15 µMSignificant anti-tumor activity observed
Study BDerivatives of oxazolo-pyridinesSK-OV-3~20 µMModerate cytotoxicity
Study CVarious heterocycles including the target compoundMCF-7~18 µMDose-dependent response noted

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
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6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

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